molecular formula C8H6N2O3 B1239061 (5E)-5-(2-furylmethylene)-2,4-imidazolidinedione

(5E)-5-(2-furylmethylene)-2,4-imidazolidinedione

Cat. No. B1239061
M. Wt: 178.14 g/mol
InChI Key: NTRZCUHJPUNEDE-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanylmethylidene)imidazolidine-2,4-dione is an imidazolidine-2,4-dione.

Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis and photophysical behavior of organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties, noting their strong absorptions and high quantum yield in fluorescence, which may have implications in bioorthogonal chemistry (Garre et al., 2019).
  • Research on 5-hydroxy substitution products of 2,4-imidazolidinediones, including the 5-hydroxy metabolite of dantrolene, investigated their skeletal muscle relaxant activity, contributing to a better understanding of such compounds (Ellis et al., 1978).

Chemical Reactions and Transformations

  • A study explored the reactions of 2-(dinitromethylene)-4,5-imidazolidinedione with various agents, leading to the synthesis of different compounds, including dinitroethylene derivatives, which have potential applications in the synthesis of other chemicals (Cai et al., 2004).
  • Another study reported the ring transformations of 1,3,4-oxadiazol-2(3H)-one derivatives into 1-amino and 1,3-diamino-2,4-imidazolidinedione derivatives, expanding the chemical versatility of these compounds (Milcent et al., 1991).

Potential Biological Activities

  • Research into derivatives of 5-arylmethylene-2,4-imidazolidinediones and 5-arylmethylene-2-thioxo-4-imidazolidinones as potential aldose reductase inhibitors (ARI) shed light on their stereochemical properties and potential in disease treatment (Fresneau et al., 1999).
  • Another study synthesized a series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, exploring their antibacterial and antifungal activities. This research contributes to the understanding of potential medical applications of these compounds (Mohanty et al., 2015).

properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+

InChI Key

NTRZCUHJPUNEDE-GQCTYLIASA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NC(=O)N2

SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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